molecular formula C8H14O2 B8530537 4-(1-Ethoxyethoxy)-1-butyne CAS No. 18669-05-1

4-(1-Ethoxyethoxy)-1-butyne

Cat. No. B8530537
M. Wt: 142.20 g/mol
InChI Key: JHJGLMJTIBBSSD-UHFFFAOYSA-N
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Patent
US06780872B2

Procedure details

3-Butyn-1-ol (46.33 g, 0.661 mole) in methylene chloride (700 mL) was treated with ethyl vinyl ether (0.661 mole, 63.2 mL) and pyridinium p-toluenesulfonate (0.033, 8.31 g) (note: upon addition of pyridinium p-toluenesulfonate an exothermic reaction takes place). After stirring 2 hours, the reaction mixture was concentrated and filtered through a pad of silica gel (ethyl acetate:hexane, 1:1) to provide the title compound as a colorless liquid (80.29 g, 85.5%).
Quantity
46.33 g
Type
reactant
Reaction Step One
Quantity
63.2 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
8.31 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].[CH:6]([O:8][CH2:9][CH3:10])=[CH2:7].C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>C(Cl)Cl.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>[CH2:6]([O:8][CH:9]([O:5][CH2:1][CH2:2][C:3]#[CH:4])[CH3:10])[CH3:7] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
46.33 g
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
63.2 mL
Type
reactant
Smiles
C(=C)OCC
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
8.31 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel (ethyl acetate:hexane, 1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C)OCCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 80.29 g
YIELD: PERCENTYIELD 85.5%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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